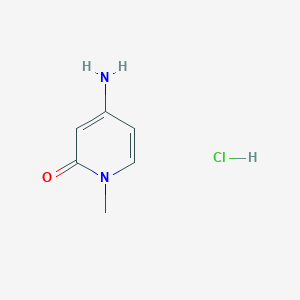

4-Amino-1-methylpyridin-2(1H)-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-1-methylpyridin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-8-3-2-5(7)4-6(8)9;/h2-4H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWKNROHCZYSEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=CC1=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404373-78-9 | |

| Record name | 4-amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Amino-1-methylpyridin-2(1H)-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-methylpyridin-2(1H)-one hydrochloride is a pyridinone derivative of interest in chemical and pharmaceutical research. As with any active pharmaceutical ingredient (API) candidate, a thorough understanding of its fundamental physicochemical properties is a prerequisite for successful formulation development, analytical method development, and regulatory compliance.[1][2] These properties govern the compound's behavior from initial synthesis and purification to its ultimate absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

This guide provides an in-depth overview of the known and predicted physicochemical characteristics of this compound. It is structured to provide not only raw data but also the scientific rationale behind the experimental methodologies used for their determination, in line with the principles outlined in international guidelines such as the ICH Q6A specifications for new drug substances.[3][4][5]

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step in its characterization. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| CAS Number | 1404373-78-9 | [3][5][6] |

| Molecular Formula | C₆H₉ClN₂O | [5][6][7] |

| Molecular Weight | 160.60 g/mol | [7][8][9] |

| IUPAC Name | 4-amino-1-methylpyridin-2-one;hydrochloride | [5][7] |

| Synonyms | 4-amino-1-methyl-2(1H)-pyridinone hydrochloride | [1][3] |

| InChI Key | DQWKNROHCZYSEE-UHFFFAOYSA-N | [3][7] |

Molecular Structure Visualization

The molecular structure dictates the compound's intrinsic properties, including its polarity, ability to form hydrogen bonds, and overall shape.

References

- 1. labinsights.nl [labinsights.nl]

- 2. pharmainventor.com [pharmainventor.com]

- 3. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. researchgate.net [researchgate.net]

- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. filab.fr [filab.fr]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Amino-1-methylpyridin-2(1H)-one Hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride, a key intermediate in pharmaceutical research and development. The methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to produce and validate this compound with a high degree of purity and confidence.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif, a substituted pyridinone, is a common scaffold in a variety of biologically active molecules. The presence of an amino group and a methylated nitrogen atom within the pyridinone ring imparts specific physicochemical properties that are often sought after in the design of novel therapeutic agents. A thorough understanding of its synthesis and a robust analytical characterization are paramount for its effective application in drug discovery pipelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1404373-78-9 | [1] |

| Molecular Formula | C₆H₉ClN₂O | [1] |

| Molecular Weight | 160.60 g/mol | [1] |

| IUPAC Name | 4-amino-1-methylpyridin-2-one;hydrochloride | |

| Appearance | White to off-white solid | |

| Purity | Typically >97% |

Synthetic Pathway and Rationale

The synthesis of this compound can be strategically approached in a two-step process starting from the commercially available 4-aminopyridin-2-ol. This pathway involves the selective N-methylation of the pyridinone nitrogen, followed by the formation of the hydrochloride salt to enhance stability and solubility.

The choice of a methylation agent is critical to ensure selective alkylation at the nitrogen atom of the pyridinone ring over the exocyclic amino group. Reagents such as dimethyl sulfate or methyl iodide are commonly employed for such transformations. The subsequent conversion to the hydrochloride salt is a standard procedure to improve the handling and aqueous solubility of the final compound.

Experimental Protocols

Part 1: Synthesis of 4-Amino-1-methylpyridin-2(1H)-one

This procedure details the N-methylation of 4-aminopyridin-2-ol.

Materials:

-

4-Aminopyridin-2-ol

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Sodium hydroxide (NaOH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a solution of 4-aminopyridin-2-ol (1.0 eq.) in anhydrous DMF, add sodium hydroxide (1.1 eq.) portion-wise at 0 °C.

-

Stir the resulting suspension at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add dimethyl sulfate (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Amino-1-methylpyridin-2(1H)-one.

Part 2: Synthesis of this compound

This procedure describes the conversion of the free base to its hydrochloride salt.

Materials:

-

4-Amino-1-methylpyridin-2(1H)-one

-

Hydrochloric acid (HCl) in diethyl ether or isopropanol

-

Anhydrous diethyl ether

Procedure:

-

Dissolve the purified 4-Amino-1-methylpyridin-2(1H)-one in a minimal amount of a suitable solvent like isopropanol.

-

To this solution, add a solution of HCl in diethyl ether or isopropanol dropwise with stirring.

-

A precipitate will form. Continue the addition until no further precipitation is observed.

-

Stir the suspension for an additional 30 minutes at room temperature.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold, anhydrous diethyl ether.

-

Dry the product under vacuum to yield this compound as a stable, crystalline solid.

Characterization and Data Interpretation

A rigorous characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.

Predicted Spectroscopic Data

The following table summarizes the predicted spectroscopic data for this compound based on the analysis of structurally related compounds.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the N-methyl group (singlet, ~3.3-3.5 ppm), aromatic protons on the pyridinone ring (doublets and a singlet, ~5.8-7.5 ppm), and amino protons (broad singlet, exchangeable with D₂O). |

| ¹³C NMR | Resonances for the N-methyl carbon (~30-35 ppm), aromatic carbons of the pyridinone ring (~90-160 ppm), and the carbonyl carbon (~160-165 ppm). |

| Mass Spec. | A molecular ion peak [M+H]⁺ corresponding to the free base (C₆H₈N₂O, m/z ≈ 125.07). |

| FTIR | Characteristic absorption bands for N-H stretching of the amino group (~3300-3500 cm⁻¹), C=O stretching of the pyridinone carbonyl (~1640-1660 cm⁻¹), and C=C/C-N stretching in the aromatic ring region. |

| Elemental Analysis | Calculated values for C, H, N, and Cl should be within ±0.4% of the theoretical values for C₆H₉ClN₂O. |

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined procedures and analytical methods, researchers can confidently produce and validate this important chemical intermediate for its use in various stages of drug discovery and development. The provided rationale behind the synthetic strategy and the interpretation of characterization data are intended to empower scientists with a deeper understanding of the chemistry involved.

References

A Technical Guide to 4-Amino-1-methylpyridin-2(1H)-one hydrochloride (CAS 1404373-78-9): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride, a heterocyclic compound identified by CAS number 1404373-78-9. As a substituted pyridinone, this molecule represents a valuable chemical scaffold and intermediate in the field of medicinal chemistry. This guide, intended for researchers and drug development professionals, details its physicochemical properties, safety and handling protocols, logical synthetic strategies, and its significant role as a building block in the synthesis of advanced pharmaceutical agents. Particular emphasis is placed on the utility of structurally related pyridinone cores in the development of modern therapeutics, such as the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound.[1] Its core structure is a pyridinone ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a ketone group. The specific substitutions—an amino group at the 4-position and a methyl group on the ring nitrogen—confer distinct chemical properties that make it a versatile intermediate.

| Property | Value | Source(s) |

| CAS Number | 1404373-78-9 | [1][2][3][4][5] |

| IUPAC Name | This compound | [1][3] |

| Molecular Formula | C₆H₉ClN₂O | [1][2][3] |

| Molecular Weight | 160.60 g/mol | [2][4][6] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1][3][4] |

| SMILES | CN1C=CC(N)=CC1=O.Cl | [3][5] |

| InChI Key | DQWKNROHCZYSEE-UHFFFAOYSA-N | [1] |

| Storage | Store at 2-8°C under an inert atmosphere. | [1] |

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous and requires appropriate personal protective equipment (PPE) and engineering controls.[6]

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed.[1][6][7] H315: Causes skin irritation.[1][6] H319: Causes serious eye irritation.[1][6] H335: May cause respiratory irritation.[1][6] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust.[8]

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

-

Skin Protection: Use impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.

-

Respiratory Protection: For situations where dust formation is unavoidable and ventilation is inadequate, a full-face respirator with an appropriate particulate filter is recommended.[7]

First Aid Measures

-

If Swallowed: Rinse mouth and seek immediate medical attention.[7]

-

If on Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[8]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical help.

Storage and Stability

The compound should be stored in a tightly sealed container in a dry, well-ventilated place, ideally refrigerated at 2-8°C under an inert atmosphere to prevent degradation.[1][2] It is hygroscopic and should be protected from moisture.[9] It is incompatible with strong oxidizing agents.[8][9]

Synthetic Strategies and Mechanistic Considerations

While a specific, peer-reviewed synthesis for this compound is not extensively documented in public literature, its synthesis can be logically deduced from established chemical principles for pyridine derivatives. The general approach involves constructing the substituted pyridinone ring and subsequently forming the hydrochloride salt.

A plausible synthetic pathway would involve the strategic introduction of the amino and N-methyl groups onto a precursor pyridine ring. The choice of starting material and reaction sequence is critical for achieving high yield and purity, avoiding unwanted side reactions. For instance, the amino group is often introduced via the reduction of a nitro-group precursor, a robust and high-yielding transformation.

Caption: Generalized workflow for the synthesis of the target compound.

Applications in Medicinal Chemistry and Drug Development

The primary value of this compound lies in its role as a versatile building block for constructing more complex and biologically active molecules. The substituted pyridinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds targeting a wide range of diseases.

A Key Structural Motif for Finerenone

A compelling example of the utility of this chemical class is found in the synthesis of Finerenone. A structurally similar compound, 4-Amino-5-methylpyridin-2(1H)-one, serves as a crucial intermediate in the synthesis of this drug.[10][11] Finerenone is a potent and selective non-steroidal antagonist of the mineralocorticoid receptor (MR), approved for treating patients with chronic kidney disease associated with type 2 diabetes to reduce the risk of kidney function loss and cardiovascular events.[10][11]

The synthesis of such a complex final drug molecule relies on the availability of high-purity, well-characterized intermediates like the title compound and its analogues.[12] This underscores the importance of these foundational building blocks in the drug development pipeline.

Caption: The hierarchical role of pyridinone intermediates in drug development.

Broader Potential in Research

Beyond Finerenone, the aminopyridine motif is explored in various other therapeutic contexts. For example, different substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), with potential applications as PET tracers for imaging inflammatory processes.[13] This demonstrates the broad applicability and chemical tractability of the pyridinone scaffold for generating novel chemical entities for both therapeutic and diagnostic purposes.

Experimental Protocol: Quality Control and Analytical Characterization

To ensure the identity, purity, and quality of this compound for research or development purposes, a standard set of analytical tests should be performed.

Objective: To verify the chemical identity and assess the purity of a supplied batch of the title compound.

Methodology:

-

Visual Inspection:

-

Examine the sample for physical appearance. It should be a solid, consistent in color and form as per supplier specifications.[1]

-

-

Purity Assessment via High-Performance Liquid Chromatography (HPLC):

-

Rationale: HPLC is the gold standard for determining the purity of non-volatile organic compounds by separating the main component from any impurities.

-

Step 1 (Preparation): Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

-

Step 2 (Instrumentation):

-

Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set at a wavelength appropriate for the chromophore (e.g., 254 nm).

-

-

Step 3 (Analysis): Inject the sample and analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak.

-

-

Structural Confirmation via Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

-

Rationale: ¹H NMR provides detailed information about the chemical structure, confirming the presence and connectivity of protons.

-

Step 1 (Preparation): Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Step 2 (Acquisition): Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).

-

Step 3 (Interpretation): Analyze the chemical shifts, integration, and coupling patterns to confirm the expected structure.

-

-

Molecular Weight Confirmation via Mass Spectrometry (MS):

-

Rationale: MS confirms the molecular weight of the parent compound (the free base).

-

Step 1 (Preparation): Prepare a dilute solution of the sample in a suitable solvent.

-

Step 2 (Analysis): Analyze using an electrospray ionization (ESI) source in positive ion mode.

-

Step 3 (Interpretation): Look for the [M+H]⁺ ion corresponding to the free base (C₆H₈N₂O), which would have an m/z of approximately 125.14.

-

| Analytical Technique | Expected Result | Purpose |

| HPLC | A single major peak with purity >97% | Quantifies purity |

| ¹H NMR | Peaks corresponding to aromatic, methyl, and amine protons | Confirms chemical structure |

| Mass Spectrometry | [M+H]⁺ peak at m/z ≈ 125.14 | Confirms molecular weight of the free base |

Conclusion

This compound (CAS 1404373-78-9) is more than a mere catalog chemical; it is a well-characterized, high-purity intermediate that serves as a foundational element in the complex process of drug discovery and development. Its structural relationship to key intermediates used in the synthesis of approved drugs like Finerenone highlights its relevance and utility. For researchers in medicinal chemistry, this compound offers a reliable starting point for the synthesis of novel molecular entities. A thorough understanding of its properties, handling requirements, and synthetic context is crucial for its effective and safe application in the laboratory.

References

- 1. This compound | 1404373-78-9 [sigmaaldrich.com]

- 2. This compound - CAS:1404373-78-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound 97% | CAS: 1404373-78-9 | AChemBlock [achemblock.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. Synthonix, Inc > 1404373-78-9 | 4-Amino-1-methylpyridin-2-one hydrochloride [synthonix.com]

- 6. 4-Amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride | C6H9ClN2O | CID 72207258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2 [chemicalbook.com]

- 11. 4-Amino-5-Methylpyridine-2-ol Intermediate Manufacturer | Enantilabs [enantilabs.com]

- 12. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 13. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Amino-1-methylpyridin-2(1H)-one Hydrochloride: A Technical Guide

Introduction

4-Amino-1-methylpyridin-2(1H)-one hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its substituted pyridinone scaffold. The precise structural elucidation and confirmation of purity are paramount for any research or development activities involving this molecule. This technical guide provides a comprehensive overview of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. This document is intended for researchers, scientists, and drug development professionals, offering not only the anticipated spectral data but also the underlying principles and detailed experimental protocols for its acquisition and interpretation. While publicly available experimental spectra for this specific compound are limited, this guide synthesizes data from analogous structures and first principles to provide a robust predictive analysis.

The molecular structure of the parent compound, 4-Amino-1-methylpyridin-2(1H)-one, consists of a pyridinone ring substituted with an amino group at the C4 position and a methyl group on the nitrogen atom. The hydrochloride salt form protonates one of the basic sites, influencing the electronic environment and, consequently, the spectroscopic signatures.

Molecular Structure and Spectroscopic Overview

A foundational understanding of the molecule's structure is crucial for interpreting its spectroscopic data. The key structural features that will dominate the spectra are the pyridinone ring, the aromatic protons, the N-methyl group, and the amino group.

Caption: Numbering of 4-Amino-1-methylpyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information on the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Spectroscopy

A well-defined protocol is essential for acquiring high-quality NMR data.

1. Sample Preparation:

-

Analyte: Weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

-

Solvent: Choose a suitable deuterated solvent. Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent choices due to the hydrochloride salt's polarity. DMSO-d₆ has the advantage of not exchanging with the amino protons, allowing for their observation.

-

Procedure: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Once fully dissolved, transfer the solution to a 5 mm NMR tube.

2. Data Acquisition:

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: ~12 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: ~200 ppm.

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2 seconds.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C.

-

Integrate the ¹H NMR signals.

Caption: NMR experimental workflow.

¹H NMR Data (Predicted, in DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the N-methyl group and the three aromatic protons on the pyridinone ring, in addition to the amino protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 | d | 1H | H-6 | Doublet due to coupling with H-5. Deshielded by the adjacent carbonyl group and ring nitrogen. |

| ~ 6.2 | d | 1H | H-5 | Doublet due to coupling with H-6. |

| ~ 5.8 | s | 1H | H-3 | Singlet, as it has no adjacent protons. Shielded relative to other aromatic protons. |

| ~ 7.0 (broad) | s | 2H | -NH₂ | The chemical shift and broadness of the amino protons can vary with concentration and temperature. |

| ~ 3.4 | s | 3H | N-CH₃ | Singlet, characteristic of a methyl group attached to a nitrogen atom. |

¹³C NMR Data (Predicted, in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 | C-2 | Carbonyl carbon, significantly deshielded. |

| ~ 150 | C-4 | Carbon bearing the amino group, deshielded. |

| ~ 140 | C-6 | Aromatic CH, deshielded by the ring nitrogen. |

| ~ 105 | C-5 | Aromatic CH. |

| ~ 95 | C-3 | Aromatic CH. |

| ~ 35 | N-CH₃ | Aliphatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, key vibrational modes will be associated with the N-H, C=O, C=C, and C-N bonds.

Experimental Protocol: IR Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Materials: this compound, dry potassium bromide (KBr), agate mortar and pestle, pellet press.

-

Procedure:

-

Thoroughly grind ~1-2 mg of the sample with ~100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

2. Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3400 - 3200 | Medium-Strong | N-H stretch | Amino group (-NH₂) |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| ~ 2950 | Weak | C-H stretch | N-CH₃ |

| ~ 1660 | Strong | C=O stretch | Amide carbonyl |

| ~ 1600 | Medium | C=C stretch | Pyridinone ring |

| ~ 1550 | Medium | N-H bend | Amino group (-NH₂) |

| ~ 1250 | Medium | C-N stretch | Aryl-N |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, pre-charged molecule.

Experimental Protocol: Mass Spectrometry

1. Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

2. Data Acquisition:

-

Instrument: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

-

Mode: Positive ion mode is ideal to detect the cationic form of the molecule.

-

Procedure: Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

Predicted Mass Spectrum

In positive ion ESI-MS, the spectrum is expected to show a prominent peak corresponding to the protonated parent molecule (the cation of the salt).

| m/z | Ion |

| 125.07 | [M+H]⁺ (of the free base) |

The molecular formula of the free base is C₆H₈N₂O. The exact mass is calculated as: (6 * 12.0000) + (8 * 1.0078) + (2 * 14.0031) + (1 * 15.9949) = 124.0637 u. The protonated molecule [C₆H₉N₂O]⁺ would have an m/z of approximately 125.07. High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data in this guide, based on established principles of spectroscopy and analysis of related structures, offers a robust framework for researchers working with this compound. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, enabling confident structural assignment and facilitating its application in research and development.

The Emerging Therapeutic Potential of 4-Aminopyridin-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The 4-aminopyridin-2-one scaffold is a heterocyclic structure of growing interest in medicinal chemistry. While its parent compound, 4-aminopyridine, is a well-established potassium channel blocker used in the management of neurological conditions, the derivatization of this core to include a 2-oxo functional group presents a unique opportunity for the development of novel therapeutic agents with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding and future potential of 4-aminopyridin-2-one derivatives, with a focus on their synthesis, established and putative biological activities, and the underlying mechanistic principles. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new chemical entities.

Introduction: The 4-Aminopyridin-2-one Scaffold - A Promising Pharmacophore

The pyridine ring is a ubiquitous motif in pharmaceuticals, valued for its ability to engage in various biological interactions. The addition of an amino group at the 4-position and a carbonyl group at the 2-position of the pyridine ring creates the 4-aminopyridin-2-one core, a structure with a distinct electronic and steric profile. This unique arrangement of functional groups allows for a multitude of chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. While research on this specific scaffold is still in its nascent stages, preliminary studies and the well-documented activities of related compounds suggest significant therapeutic potential, particularly in the fields of oncology, neuropharmacology, and immunology.

Synthesis of 4-Aminopyridin-2-one Derivatives

The synthesis of the 4-aminopyridin-2-one core and its derivatives can be achieved through various synthetic routes. A notable example is the synthesis of fluorine-substituted 4-amino-2(1H)-pyridinones, which have been investigated for their antitumor properties.

Synthesis of Fluorinated 4-Amino-2(1H)-pyridinones

A key synthetic strategy for fluorinated derivatives begins with a highly fluorinated pyridine precursor. For instance, 4-amino-3,5-difluoro-2(1H)-pyridinone can be prepared in a multi-step synthesis starting from pentafluoropyridine[1]. Other fluoro-substituted analogs, such as 4-amino-3-fluoro-2(1H)-pyridinone and 4-amino-5-fluoro-2(1H)-pyridinone, have been obtained through the bis-defluorination of 4-amino-3,5,6-trifluoro-2(1H)-pyridinone using hydrazine[1].

The general synthetic workflow can be conceptualized as follows:

Caption: Synthetic workflow for fluorinated 4-aminopyridin-2-ones.

Biological Activities of 4-Aminopyridin-2-one Derivatives

The biological activities of 4-aminopyridin-2-one derivatives are an area of active investigation. Current research points towards promising applications in cancer therapy, with strong indications for potential roles in neurodegenerative and inflammatory disorders based on the activities of structurally related compounds.

Anticancer Activity

Direct evidence for the anticancer potential of the 4-aminopyridin-2-one scaffold comes from studies on its fluorinated derivatives and their nucleoside analogs, which are considered 3-deaza analogues of 5-azacytidine (a known anticancer agent)[1]. These compounds have been evaluated for their in vitro antitumor activity against L1210 lymphoid leukemia cells[1].

| Compound | ID50 (M) in L1210 Cells | Reference |

| 4-amino-3-fluoro-1-beta-D-ribofuranosyl-2(1H)-pyridinone | 1.07 x 10⁻⁵ | [1] |

| 4-amino-3-fluoro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-2(1H)-pyridinone | 1.23 x 10⁻⁵ | [1] |

| 4-amino-3-fluoro-1-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-2(1H)-pyridinone tetraacetate | 1.25 x 10⁻⁵ | [1] |

The mechanism of action for these compounds is likely as antimetabolites, given their structural similarity to cytidine nucleosides. They may interfere with nucleic acid synthesis and lead to cytotoxicity in rapidly dividing cancer cells.

Potential as Enzyme Inhibitors

The 4-aminopyridin-2-one scaffold holds potential as a platform for the design of various enzyme inhibitors. While direct inhibitory data on this specific scaffold is limited, insights can be drawn from the parent compound, 4-aminopyridine, and its derivatives. For instance, 4-aminopyridine itself has been studied for its interaction with cytochrome P450 (CYP) enzymes, showing weak inhibition of CYP2E1 with an estimated IC50 of 125 µM[2][3]. This suggests that derivatives of the 4-aminopyridin-2-one core could be engineered to target specific enzymes with higher potency and selectivity.

Inferred Potential in Neurodegenerative Diseases

The parent compound, 4-aminopyridine, is a well-established potassium channel blocker used to improve symptoms in patients with multiple sclerosis. By blocking voltage-gated potassium channels, it enhances neurotransmission. While the 2-oxo functional group in the 4-aminopyridin-2-one scaffold will alter its electronic properties and potential for hydrogen bonding, the core aminopyridine structure suggests that derivatives could be designed to modulate ion channels or other neurological targets. Research into peptide derivatives of 4-aminopyridine has focused on reducing toxicity while retaining therapeutic efficacy for neurodegenerative conditions, a strategy that could be applied to 4-aminopyridin-2-one derivatives as well[4].

Postulated Anti-inflammatory and Immunomodulatory Effects

The broader class of pyridin-2-one and 4-pyridone derivatives has been investigated for anti-inflammatory properties. This, coupled with the known immunomodulatory effects of some aminopyridine compounds, suggests that 4-aminopyridin-2-one derivatives could be a fruitful area of research for novel anti-inflammatory agents.

Experimental Protocols

In Vitro Antitumor Activity Assay (L1210 Leukemia Cells)

A standard protocol for evaluating the in vitro antitumor activity of 4-aminopyridin-2-one derivatives against a leukemia cell line like L1210 would involve the following steps:

-

Cell Culture: L1210 lymphoid leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in the culture medium.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density.

-

Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The ID50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for in vitro antitumor activity assessment.

Future Directions and Conclusion

The 4-aminopyridin-2-one scaffold represents a promising starting point for the development of novel therapeutics. The established anticancer activity of its fluorinated derivatives warrants further investigation into their mechanism of action and exploration of a broader range of cancer cell lines. Furthermore, the structural relationship to 4-aminopyridine suggests that medicinal chemistry efforts could be directed towards creating derivatives with potent and selective activity against neurological and inflammatory targets.

Future research should focus on:

-

Expansion of the chemical space: Synthesizing a diverse library of 4-aminopyridin-2-one derivatives with various substitutions to establish clear structure-activity relationships (SAR).

-

Broad biological screening: Evaluating these derivatives against a wide panel of biological targets, including kinases, ion channels, and inflammatory mediators.

-

Mechanistic studies: Elucidating the precise mechanisms of action for the most promising compounds.

-

In vivo evaluation: Assessing the efficacy and safety of lead compounds in relevant animal models.

References

- 1. Synthesis and antitumor activity of fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides. 3-Deazacytosines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) studies of 4-aminopyridin-2-ones.

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Aminopyridin-2-ones

Abstract

The 4-aminopyridin-2-one scaffold represents a privileged structure in modern medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing this chemical class. We will dissect the core pharmacophore, explore the impact of substitutions at each key position, and present a detailed case study on the development of 4-aminopyridin-2-one derivatives as inhibitors of phosphodiesterase 4 (PDE4). This document is intended for researchers and drug development professionals, offering field-proven insights into the experimental choices and design principles that drive the optimization of this promising scaffold.

Introduction to the 4-Aminopyridin-2-one Scaffold

Chemical Identity and Significance

The 4-aminopyridin-2-one core is a heterocyclic aromatic compound characterized by a pyridine ring bearing an amino group at the C4 position and a carbonyl group at the C2 position. This arrangement of functional groups imparts a unique electronic and steric profile, making it an excellent starting point for library synthesis and lead optimization.[1] The parent compound, 4-aminopyridine (4-AP), is a known potassium channel blocker used to manage symptoms of multiple sclerosis, which establishes the therapeutic relevance of the aminopyridine moiety.[2][3][4] The addition of the 2-oxo functionality provides an additional point for hydrogen bonding and a rigid scaffold that can be systematically decorated with substituents to fine-tune its pharmacological properties.

Therapeutic Relevance

Derivatives of the 4-aminopyridin-2-one scaffold have been investigated for a range of therapeutic applications. Their ability to engage with various enzymes and receptors has led to their development as:

-

Phosphodiesterase (PDE) Inhibitors: Particularly for PDE4, which is involved in inflammatory pathways.[5][6]

-

Kinase Inhibitors: The rigid, planar structure is well-suited for insertion into the ATP-binding pockets of various kinases.

-

Central Nervous System (CNS) Agents: Building on the activity of 4-AP, derivatives are explored for neurological conditions by modulating ion channels or enzyme activity.[7][8][9]

Principles of Structure-Activity Relationship (SAR)

SAR is the cornerstone of medicinal chemistry, establishing the link between a molecule's three-dimensional structure and its biological activity. The goal of an SAR study is to identify the key chemical features—the pharmacophore—responsible for a drug's effects and to understand how modifications to the molecule's periphery can enhance potency, improve selectivity, and optimize pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). This guide will systematically explore these relationships for the 4-aminopyridin-2-one core.

The Core Pharmacophore and Key Interaction Points

The biological activity of 4-aminopyridin-2-ones is dictated by a set of key structural features that can engage with a target protein.

-

Pyridin-2-one Ring: Forms the rigid scaffold. The aromatic system can participate in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in a binding pocket.

-

4-Amino Group: Acts as a crucial hydrogen bond donor. This group is often essential for anchoring the molecule within the active site.

-

2-Oxo Group: Functions as a hydrogen bond acceptor. Its position is critical for establishing specific interactions that determine selectivity.

-

N1-Position: The nitrogen atom in the ring can act as a hydrogen bond acceptor, and its substituent plays a major role in tuning solubility, cell permeability, and metabolic stability.

Caption: Key pharmacophoric features of the 4-aminopyridin-2-one scaffold.

Systematic SAR Exploration of the 4-Aminopyridin-2-one Scaffold

The process of optimizing a lead compound involves an iterative cycle of designing, synthesizing, testing, and analyzing new analogs.

References

- 1. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. 4-Aminopyridine - Wikipedia [en.wikipedia.org]

- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminopyridine derivatives with antiamnesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Target Prediction for 4-Amino-1-methylpyridin-2(1H)-one hydrochloride: A Technical Guide

Abstract

The identification of molecular targets for novel chemical entities is a cornerstone of modern drug discovery. This guide provides an in-depth technical framework for the in silico prediction of biological targets for 4-Amino-1-methylpyridin-2(1H)-one hydrochloride, a small molecule with limited publicly available bioactivity data. Recognizing the polypharmacological nature of drugs, this document outlines a multi-faceted computational strategy, emphasizing structure-based approaches due to the absence of a known pharmacological context for this specific compound.[1][2] We will explore the causal relationships behind the selection of methodologies, from ligand preparation and pharmacophore modeling to reverse docking and virtual screening, all while maintaining scientific integrity through self-validating protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of computational target identification for novel compounds.

Introduction: The Challenge of Orphan Compounds

This compound is a small molecule available from various chemical suppliers.[3][4][5][6][7] A review of public databases, such as PubChem, reveals its chemical structure and basic physicochemical properties but a conspicuous lack of associated biological activity data or known protein targets. Such "orphan" compounds present a unique challenge in drug discovery: how do we efficiently identify their potential therapeutic applications and off-target effects without extensive, resource-intensive experimental screening?

In silico target prediction offers a powerful, cost-effective, and rapid suite of methodologies to generate testable hypotheses about a compound's molecular targets.[1][8] These computational techniques can be broadly categorized into ligand-based and structure-based approaches.[9][10] Given the scarcity of known active ligands with similar scaffolds to this compound, this guide will focus on a workflow that heavily leverages structure-based methods. These methods utilize the three-dimensional structures of potential protein targets to predict binding interactions.[11][12][13]

The overarching strategy will be to employ a "reverse" or "inverse" docking approach, where the small molecule is screened against a large library of protein structures to identify potential binding partners.[1][14][15] This will be complemented by pharmacophore modeling to understand the key chemical features of the molecule that may be important for binding.

Foundational Methodologies in In Silico Target Prediction

A robust in silico workflow integrates multiple computational techniques to build a compelling case for potential drug-target interactions. The choice of methods is dictated by the available information about the small molecule .

Ligand-Based Approaches: Leveraging Known Actives

Ligand-based methods operate on the principle that molecules with similar structures are likely to have similar biological activities.[1] These techniques are most effective when a set of known active compounds for a particular target is available. Key ligand-based methods include:

-

Similarity Searching: This involves comparing the chemical fingerprint of the query molecule to a database of compounds with known activities.

-

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target.[16][17] When multiple active ligands are known, a common pharmacophore can be generated and used to screen for other molecules that fit this model.

Due to the lack of known, structurally similar active compounds for this compound, a purely ligand-based approach is not the primary strategy. However, we will generate a pharmacophore model of the compound itself to guide our understanding of its potential interaction features.

Structure-Based Approaches: Exploiting Protein 3D Structures

When the three-dimensional structure of a potential protein target is known, structure-based methods can be employed to predict binding.[11][13] These techniques are particularly valuable for orphan compounds.

-

Molecular Docking: This computational method predicts the preferred orientation of a ligand when bound to a protein target.[18][19] Docking algorithms use scoring functions to estimate the binding affinity, allowing for the ranking of different poses and different ligands.[1]

-

Reverse Docking: Instead of docking many compounds into a single target, reverse docking screens a single compound against a large library of protein structures.[14][15] This is a powerful tool for identifying potential on- and off-targets for a given molecule.

-

Virtual Screening: This is a high-throughput computational method that involves the rapid screening of large libraries of small molecules against a protein target to identify potential hits.[9][11][13][20][21]

Our workflow will heavily rely on reverse docking to identify a preliminary list of potential targets for this compound.

The In Silico Target Prediction Workflow: A Step-by-Step Guide

The following section details a comprehensive and self-validating workflow for predicting the targets of this compound.

Step 1: Ligand Preparation

Accurate representation of the small molecule is critical for the success of any in silico study.

Protocol:

-

Obtain the 2D structure: The structure of 4-Amino-1-methylpyridin-2(1H)-one can be obtained from PubChem (CID 13378000 for the parent compound).[22] The hydrochloride salt should be considered in terms of its likely protonation state at physiological pH.

-

Generate a 3D conformation: Use a computational chemistry tool such as Schrödinger's LigPrep to generate a low-energy 3D conformation of the molecule. This process will also assign correct protonation states and tautomers at a specified pH (e.g., 7.4).

-

Energy Minimization: Perform an energy minimization of the 3D structure using a suitable force field (e.g., OPLS4) to relieve any steric clashes and obtain a stable conformation.[23]

Step 2: Pharmacophore Hypothesis Generation

Even without known active ligands, generating a pharmacophore model of our query molecule helps to define its potential interaction points.

Protocol:

-

Feature Identification: Based on the prepared 3D structure, identify the key pharmacophoric features. For 4-Amino-1-methylpyridin-2(1H)-one, these would likely include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Aromatic Rings

-

Hydrophobic groups

-

-

Model Generation: Utilize software like Phase (Schrödinger) or LigandScout to generate a pharmacophore model that represents the spatial arrangement of these features.

Caption: Pharmacophore model of the query compound.

Step 3: Reverse Docking and Virtual Screening

This is the core of our target identification strategy. We will screen our prepared ligand against a library of druggable protein structures.

Protocol:

-

Target Database Preparation: Select a curated database of 3D protein structures. A common choice is the Protein Data Bank (PDB). For a more focused screen, one could use a subset of the PDB containing known druggable targets. It is crucial to prepare these protein structures by adding hydrogens, assigning bond orders, and removing water molecules.[23]

-

Binding Site Identification: For each protein in the database, the binding site must be defined. This can be done by identifying known ligand-binding pockets or using pocket detection algorithms.[24]

-

High-Throughput Virtual Screening (HTVS): Perform an initial, rapid docking of this compound into the binding sites of all proteins in the database using a tool like Glide (Schrödinger).[21][23] This step prioritizes speed to quickly filter out non-binding proteins.

-

Standard Precision (SP) and Extra Precision (XP) Docking: Take the top-scoring protein hits from the HTVS (e.g., the top 10%) and re-dock the ligand using more computationally intensive and accurate scoring functions (SP and XP modes in Glide).[23] This refines the initial hit list and provides more reliable binding poses and scores.

| Docking Stage | Purpose | Computational Cost |

| HTVS | Rapidly screen a large number of targets | Low |

| SP Docking | Refine the initial hit list with better accuracy | Medium |

| XP Docking | Provide the most accurate scoring and ranking of top hits | High |

Step 4: Hit List Analysis and Target Prioritization

The output of the reverse docking workflow will be a list of potential protein targets ranked by their docking scores.

Protocol:

-

Scoring and Ranking: Rank the protein hits based on their XP Glide GScore. A more negative score generally indicates a better predicted binding affinity.

-

Visual Inspection: For the top-ranked hits, visually inspect the binding pose of the ligand within the protein's active site. Look for key interactions such as hydrogen bonds, and hydrophobic and aromatic interactions that are consistent with the generated pharmacophore model.

-

Biological Plausibility: Research the biological function of the top-ranked protein targets. Are they known to be involved in disease pathways? Are they considered "druggable"? This step requires integrating information from biological databases like UniProt and KEGG.

-

Clustering and Pathway Analysis: Group the identified targets by protein family and analyze their involvement in biological pathways. This can reveal if the compound is predicted to have a specific mechanism of action or if it might exhibit polypharmacology by hitting multiple targets in a pathway.

Caption: Workflow for prioritizing predicted targets.

Validation and Experimental Corroboration

In silico predictions are hypotheses that must be validated experimentally.[25][26][27] A self-validating computational protocol will include steps to increase the confidence in the predictions before moving to the lab.

In Silico Validation

-

Cross-Docking: If a known ligand for a top-ranked target is available, perform a cross-docking experiment. This involves docking the known ligand into the target to ensure the docking protocol can reproduce the known binding mode.

-

Molecular Dynamics (MD) Simulations: For the most promising ligand-protein complexes, perform MD simulations to assess the stability of the predicted binding pose over time.

Experimental Validation

The prioritized list of targets should be subjected to experimental validation. This can include:

-

Biochemical Assays: Test the ability of this compound to modulate the activity of the predicted target proteins in enzymatic or binding assays.

-

Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding and determine binding affinity.

-

Cell-Based Assays: If the predicted target is part of a known signaling pathway, cell-based assays can be used to see if the compound elicits the expected cellular response.

Conclusion and Future Directions

References

- 1. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chembk.com [chembk.com]

- 4. This compound | 1404373-78-9 [sigmaaldrich.com]

- 5. This compound - CAS:1404373-78-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound 97% | CAS: 1404373-78-9 | AChemBlock [achemblock.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Structure based Screening - Creative Biolabs [creative-biolabs.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Structure-based Virtual Screening - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

- 13. Structure-Based Virtual Screening for Drug Discovery: a Problem-Centric Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MDock: A Suite for Molecular Inverse Docking and Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 16. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 18. openaccessjournals.com [openaccessjournals.com]

- 19. mdpi.com [mdpi.com]

- 20. youtube.com [youtube.com]

- 21. infochim.u-strasbg.fr [infochim.u-strasbg.fr]

- 22. 4-Amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride | C6H9ClN2O | CID 72207258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Validation guidelines for drug-target prediction methods. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 26. tandfonline.com [tandfonline.com]

- 27. researchgate.net [researchgate.net]

- 28. How does AI assist in target identification and validation in drug development? [synapse.patsnap.com]

The Pyridinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The quest for novel therapeutic agents is a continuous journey of molecular exploration. Within the vast landscape of heterocyclic chemistry, the pyridinone scaffold has emerged as a "privileged structure," a molecular framework that demonstrates a remarkable propensity for binding to a wide range of biological targets.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the pyridinone core, from its fundamental chemical properties and synthesis to its extensive applications in contemporary drug discovery. We will delve into the causality behind its success, explore its structure-activity relationships, and present practical insights into its application.

The Pyridinone Core: Physicochemical Properties and Privileged Status

Pyridinones are a class of six-membered aromatic heterocycles containing a nitrogen atom and a carbonyl group.[1] They exist in two primary isomeric forms, 2-pyridinone and 4-pyridinone, with the position of the carbonyl group relative to the nitrogen atom defining the isomer.[2] This seemingly simple structure possesses a unique combination of physicochemical properties that render it exceptionally valuable in medicinal chemistry.

A key feature of the pyridinone scaffold is its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and the ring nitrogen).[3][4] This dual capacity allows for versatile and strong interactions with biological targets, such as the hinge region of protein kinases.[1][5] Furthermore, the pyridinone ring is considered a bioisostere for amides, pyridines, phenols, and other heterocyclic systems, enabling chemists to fine-tune a molecule's properties while maintaining its core binding interactions.[4] Manipulation of substituents on the five derivatizable positions of the pyridinone ring allows for precise control over polarity, lipophilicity, and aqueous solubility, which are critical parameters for optimizing a drug candidate's pharmacokinetic profile.[1][3]

The versatility and favorable properties of the pyridinone scaffold have led to its incorporation into a multitude of FDA-approved drugs, solidifying its status as a privileged structure in medicinal chemistry.[5][6]

Synthetic Strategies for Accessing Pyridinone Derivatives

The efficient synthesis of substituted pyridinones is crucial for exploring their chemical space in drug discovery programs. Over the years, numerous synthetic routes have been developed, which can be broadly categorized into two main approaches: the cyclization of acyclic precursors and the modification of pre-existing ring systems.[1][5]

One of the most powerful and widely used methods is the one-pot multicomponent reaction (MCR), which allows for the construction of complex pyridinone cores from simple starting materials in a single step.[7] This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate diverse libraries of compounds for high-throughput screening.[7]

Typical One-Pot Synthesis of a 2-Pyridinone Derivative: An Experimental Protocol

This protocol outlines a general procedure for a microwave-assisted, one-pot synthesis of a substituted 2-pyridinone, a method known for its speed and efficiency.[7]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.2 mmol)

-

An active methylene compound (e.g., ethyl acetoacetate) (1.0 mmol)

-

A catalyst (e.g., piperidine or L-proline) (0.1 mmol)

-

Ethanol (5 mL)

-

Microwave reactor vial (10 mL)

-

Microwave reactor

Procedure:

-

To a 10 mL microwave reactor vial, add the aromatic aldehyde (1.0 mmol), malononitrile (1.2 mmol), the active methylene compound (1.0 mmol), and the catalyst (0.1 mmol).

-

Add ethanol (5 mL) to the vial and seal it.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a power of 250 watts for 10-15 minutes. The reaction temperature should be monitored and controlled.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting solid product is collected by filtration.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

The product can be further purified by recrystallization or column chromatography if necessary.

This self-validating system ensures high yields and purity by driving the reaction to completion and facilitating the isolation of the final product. The choice of catalyst and solvent can be optimized to accommodate a wide range of substrates, highlighting the versatility of this synthetic strategy.[5]

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to 4-Amino-1-methylpyridin-2(1H)-one hydrochloride: A Privileged Fragment for Modern Drug Discovery

Abstract

The quest for novel therapeutics is increasingly driven by methodologies that enhance efficiency and precision in lead generation. Fragment-Based Drug Discovery (FBDD) has emerged as a cornerstone of this modern approach, leveraging small, low-complexity molecules to probe the binding pockets of biological targets. Within the vast chemical space of potential fragments, the pyridinone scaffold stands out as a "privileged structure," repeatedly found in bioactive compounds. This technical guide provides an in-depth exploration of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride , a pyridinone-based fragment poised for significant utility in drug discovery campaigns. We will dissect its physicochemical properties, synthetic accessibility, and strategic application in FBDD workflows, grounded in field-proven insights and authoritative references. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this versatile chemical core.

The Pyridinone Core: A Foundation for Bioactivity

Pyridinone-containing molecules represent a fascinating class of six-membered heterocyclic compounds that have garnered immense attention in medicinal chemistry.[1][2] Their value stems from a unique combination of features:

-

Hydrogen Bonding Capability: The pyridinone ring acts as both a hydrogen bond donor and acceptor, enabling it to form crucial interactions with protein targets.[1][3]

-

Bioisosteric Versatility: This scaffold can serve as a bioisostere for amides, phenols, and other aromatic systems, allowing chemists to modulate physicochemical properties while retaining biological activity.[1]

-

Derivatizable Positions: With multiple sites available for chemical modification, the pyridinone core is an excellent starting point for optimization and structure-activity relationship (SAR) studies.[2]

These attributes have led to the successful development of pyridinone derivatives with a wide spectrum of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities.[3][4] Their application in fragment-based design, in particular, has proven to be a fruitful strategy.[4]

Profile of a High-Potential Fragment: this compound

For a fragment to be effective in an FBDD campaign, it must possess favorable physicochemical properties that adhere to the "Rule of Three" (Ro3)—a general guideline for fragment-like molecules.[5] this compound aligns well with these principles, making it an ideal candidate for screening libraries.

| Property | Value | Source(s) |

| CAS Number | 1404373-78-9 | [6][7] |

| Molecular Formula | C₆H₉ClN₂O | [6][8] |

| Molecular Weight | 160.60 g/mol | [7][8] |

| IUPAC Name | 4-amino-1-methylpyridin-2-one;hydrochloride | [6][8] |

| SMILES | CN1C=CC(N)=CC1=O.Cl | [6] |

| Hydrogen Bond Donors | 2 | [8] |

| Hydrogen Bond Acceptors | 2 | [8] |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | [8] |

The low molecular weight and balanced hydrogen bonding capacity ensure that the fragment has a higher probability of binding efficiently to a target protein, providing a solid starting point for lead optimization. Its TPSA suggests good potential for cell permeability, a critical factor for downstream development.

Synthetic Accessibility: A Practical Approach

A key advantage of any fragment is its synthetic tractability. The pyridinone core can be constructed through several established methods, broadly categorized into cyclization of acyclic precursors or modification of existing pyridine rings.[2] A common and efficient strategy for producing substituted 4-aminopyridin-2-ones involves a multi-step process that can be adapted for various analogues.

A representative synthetic workflow for a related 4-amino-5-methyl-pyridin-2-one, which illustrates the core chemical logic, is outlined below. This process demonstrates a robust and scalable route, achieving high purity and yield.[9][10]

This high-yielding synthesis, which avoids chromatographic purification, makes the core scaffold and its derivatives readily accessible for library creation and iterative optimization.[9]

The Fragment-Based Drug Discovery (FBDD) Workflow

The power of FBDD lies in its systematic approach to exploring chemical space.[5] Starting with small, efficient binders (fragments) allows for a more rational and less stochastic path to a potent lead compound compared to traditional high-throughput screening (HTS).

The journey from fragment to lead candidate using a pyridinone core follows a well-defined, multi-stage process:

References

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of Pyridinone in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 6. This compound 97% | CAS: 1404373-78-9 | AChemBlock [achemblock.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. 4-Amino-1-methyl-1,2-dihydropyridin-2-one hydrochloride | C6H9ClN2O | CID 72207258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on (intermediate compound for the synthesis of the mr antagonist finerenone) from 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridinamine - Google Patents [patents.google.com]

- 10. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]

A Technical Guide to 4-Amino-1-methylpyridin-2(1H)-one hydrochloride for Advanced Research and Development

This guide provides an in-depth technical overview of 4-Amino-1-methylpyridin-2(1H)-one hydrochloride (CAS No. 1404373-78-9), a pivotal building block for professionals in pharmaceutical research, medicinal chemistry, and drug development. The focus is on providing practical, field-tested insights into its commercial sourcing, chemical properties, and applications, ensuring scientific integrity and operational excellence.

Introduction: The Strategic Value of the Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one moiety is a "privileged scaffold" in modern medicinal chemistry. Its unique combination of properties—acting as both a hydrogen bond donor and acceptor, serving as a bioisostere for various cyclic and amide structures, and favorably impacting molecular properties like solubility and metabolic stability—makes it a highly sought-after component in the design of novel therapeutics.[1] this compound, in particular, offers a versatile platform for constructing complex molecules, most notably in the development of next-generation kinase inhibitors.[2][3] This guide will equip researchers with the necessary information to effectively procure and utilize this valuable reagent.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to successful experimental design.

-

Molecular Formula: C₆H₉ClN₂O

-

Appearance: Typically an off-white to light yellow solid.

-

Purity: Commercial grades are commonly available at ≥97% purity.[6]

-

Storage: To maintain stability and prevent degradation, the compound should be stored under an inert atmosphere at 2-8°C.

-

Solubility: While quantitative data is not extensively published, pyridinone structures generally exhibit solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. As a hydrochloride salt, solubility in water is expected to be higher than its free base form. It is crucial to perform solubility tests for the specific reaction conditions.

Safety and Handling Precautions

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[8] Work should be conducted in a well-ventilated fume hood.

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If swallowed or inhaled, seek immediate medical attention.[8]

Commercial Supplier Analysis

Selecting a reliable supplier is a critical first step that impacts timelines, budget, and data quality. The following table provides a comparative analysis of prominent commercial suppliers of this compound (CAS 1404373-78-9).

| Supplier | Purity | Available Quantities | Price Example (USD) | Supporting Documents |

| Sigma-Aldrich (Ambeed) | ≥97% | 100 mg, 250 mg, 1 g, 5 g | $73.60 / 1 g | MSDS, Certificate of Analysis (CoA) available online. |

| AChemBlock | ≥97% | Custom quantities, enquire for details | Enquiry based | HNMR, HPLC, CoA, MSDS available on product page. |

| ChemUniverse | ≥97% | 100 mg, 250 mg, 1 g, Bulk Quote | $132.00 / 1 g[6] | General product specifications online. |

| Synthonix | ≥97% | Custom quantities, enquire for details | Enquiry based | MSDS, product specifications online.[9] |

Note: Prices and availability are subject to change and may vary based on institutional contracts. Researchers should always request a current quote and verify lead times.

The following diagram illustrates a recommended workflow for selecting a supplier, emphasizing the balance between cost, quality, and project requirements.

Caption: Workflow for selecting a chemical supplier.

Key Applications in Drug Discovery

The primary amino group on the pyridinone ring is a key functional handle for derivatization, making this compound an ideal starting material for building molecular complexity. Its most prominent application is in the synthesis of kinase inhibitors through C-N cross-coupling reactions.

Buchwald-Hartwig Amination: A Cornerstone Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine.[9][10][11] This reaction is exceptionally powerful for coupling 4-Amino-1-methylpyridin-2(1H)-one with various (hetero)aryl halides to generate a library of 4-(arylamino) derivatives. These derivatives are central scaffolds in many kinase inhibitors, targeting enzymes like Tropomyosin receptor kinase (TRK), which are implicated in numerous cancers.[3]

The general workflow for such a synthetic campaign is depicted below.

Caption: General workflow for a Buchwald-Hartwig reaction.

Exemplary Experimental Protocol: Synthesis of a 4-(Arylamino) Derivative